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Compound of Interest

Compound Name:
(3-Bromophenyl)(4-

methoxyphenyl)methanone

Cat. No.: B1273611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, spectroscopic

data, and biological activities of (3-Bromophenyl)(4-methoxyphenyl)methanone and its

positional isomers. The substitution pattern of the bromine and methoxy groups on the

benzophenone scaffold can significantly influence the molecule's biological and chemical

characteristics, making such a comparative analysis crucial for drug discovery and

development.

Physicochemical and Spectroscopic Properties
The position of the bromo and methoxy substituents on the phenyl rings of the benzophenone

core can alter the electronic distribution and steric hindrance of the molecule, which in turn

affects its physical and spectroscopic properties. While comprehensive experimental data for

all isomers is not available in a single comparative study, the following tables summarize the

known information.

Table 1: Physicochemical Properties of (3-Bromophenyl)(4-methoxyphenyl)methanone and

Its Isomers
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

CAS Number

(3-Bromophenyl)(4-

methoxyphenyl)metha

none

C14H11BrO2 291.14 54118-75-1

(2-Bromophenyl)(4-

methoxyphenyl)metha

none

C14H11BrO2 291.14 34049-79-9

(4-Bromophenyl)(4-

methoxyphenyl)metha

none

C14H11BrO2 291.14 54118-75-1

(3-Bromophenyl)(2-

methoxyphenyl)metha

none

C14H11BrO2 291.14 128578-82-7

(3-Bromophenyl)(3-

methoxyphenyl)metha

none

C14H11BrO2 291.14 128578-81-6

Table 2: Spectroscopic Data of (3-Bromophenyl)(4-methoxyphenyl)methanone and a

Representative Isomer
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Spectroscopic Data
(3-Bromophenyl)(4-
methoxyphenyl)methanon
e

(2,2-difluoro-3-
phenylcyclopropyl)(3-
methoxyphenyl)methanon
e (Related Structure)

¹H NMR (CDCl₃, ppm)
Data not readily available in

searched literature.

3.60 (ddd), 3.81-3.89 (m), 3.89

(s, 3H), 7.16-7.20 (m), 7.31-

7.47 (m, 6H), 7.55-7.56 (m),

7.62-7.65 (m)[1]

¹³C NMR (CDCl₃, ppm)
Data not readily available in

searched literature.

189.9, 160.0, 138.3, 131.8,

129.8, 128.7, 128.2, 127.8,

114.8, 114.6, 112.6, 111.6 (t),

55.5, 36.8 (t), 32.5 (t)[1]

IR (cm⁻¹)
Data not readily available in

searched literature.

3067, 3030, 2944, 2843, 1685,

1588, 1439, 1342, 1264, 1041

(neat)[1]

Mass Spectrometry (m/z)
Data not readily available in

searched literature.

288 (M+), 268, 135 (100%),

107, 77[1]

Note: Direct comparative spectroscopic data for the specified isomers is scarce in the reviewed

literature. The data for the related structure is provided for illustrative purposes.

Synthesis of Brominated and Methoxylated
Benzophenone Isomers
The synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone and its isomers can be

achieved through various methods, with Friedel-Crafts acylation being a common approach.

Experimental Protocol: General Synthesis via Friedel-
Crafts Acylation

Reactant Preparation: Dissolve the appropriate substituted benzoyl chloride (e.g., 3-

bromobenzoyl chloride) in a suitable anhydrous solvent such as dichloromethane (DCM) or

1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Addition: Cool the solution in an ice bath (0 °C) and add a Lewis acid catalyst, such

as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), portion-wise while stirring.

Addition of Anisole Derivative: To the stirred mixture, add the corresponding anisole

derivative (e.g., anisole for the 4-methoxyphenyl group) dropwise, maintaining the

temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours (typically 2-24 hours) until the reaction is

complete, as monitored by thin-layer chromatography (TLC).

Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing

crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride

complex.

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash

the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution,

and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,

filter, and concentrate the solvent under reduced pressure. The crude product can be purified

by column chromatography on silica gel or by recrystallization from a suitable solvent system

(e.g., ethanol/water or hexane/ethyl acetate).
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General Workflow for Comparative Analysis

Synthesis of Isomers

Physicochemical and Biological Characterization

Data Comparison and Interpretation

Start with Substituted Benzoyl Chlorides and Anisoles

Friedel-Crafts Acylation

Purification (Chromatography/Recrystallization)

Spectroscopic Analysis (NMR, IR, MS) Cytotoxicity Assays (e.g., MTT) Antioxidant Assays (e.g., ORAC)

Tabulate and Compare Data

Structure-Activity Relationship (SAR) Analysis

Click to download full resolution via product page

Caption: Workflow for the comparative analysis of benzophenone isomers.

Biological Activity Comparison
The biological activity of benzophenone derivatives is highly dependent on the nature and

position of substituents. Activities such as cytotoxicity against cancer cell lines and antioxidant

potential are of significant interest.
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Table 3: Comparative Cytotoxicity (IC₅₀, µM) of Brominated Benzophenone Derivatives in

Cancer Cell Lines

Compound A549 (Lung)
Bel7402
(Liver)

HepG2
(Liver)

HeLa
(Cervical)

HCT116
(Colon)

(3-

Bromophenyl

)(4-

methoxyphen

yl)methanone

N/A N/A N/A N/A N/A

Isomer 1

(e.g., 2-

bromo)

N/A N/A N/A N/A N/A

Isomer 2

(e.g., 4-

bromo)

N/A N/A N/A N/A N/A

Sunitinib

(Positive

Control)

Reported IC₅₀

values vary

Reported IC₅₀

values vary

Reported IC₅₀

values vary

Reported IC₅₀

values vary

Reported IC₅₀

values vary

Bromophenol

Derivative 4g
>40 17.85±1.22 16.59±1.13 19.33±1.17 15.42±1.09

Bromophenol

Derivative 5h
13.56±1.07 10.28±1.01 9.88±0.97 11.26±1.03 10.13±1.01

N/A: Data not available in the searched literature for the specific isomers. The data for related

bromophenol derivatives is included for context and is sourced from a study on bromophenol

derivatives containing an indolin-2-one moiety.[2]

Potential Signaling Pathways
Benzophenone derivatives have been reported to influence several cellular signaling pathways,

which could be the basis for their biological activities. Two such pathways are the MAPK/ERK
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pathway, involved in cell proliferation and survival, and the Bax/Bcl-2/Caspase-3 pathway,

which is central to apoptosis.

Simplified MAPK/ERK Signaling Pathway

Receptor Tyrosine Kinase

Ras

Raf

MEK

ERK

Transcription Factors

Cell Proliferation and Survival
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Caption: The MAPK/ERK signaling cascade.[3][4][5]
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Simplified Bax/Bcl-2 Apoptosis Pathway
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Caption: The intrinsic apoptosis pathway involving Bax and Bcl-2.[6][7][8]

Experimental Protocols for Biological Evaluation
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100

µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the

medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a

positive control.

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a

suitable solubilizing agent to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-

response curve.[9]

Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a substance.

Reagent Preparation: Prepare a fluorescein working solution, a Trolox standard curve, and

an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.

Plate Loading: In a 96-well black microplate, add the test compound or Trolox standard,

followed by the fluorescein solution.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

Fluorescence Measurement: Immediately begin kinetic reading of fluorescence (e.g., every

minute for 90 minutes) at an excitation wavelength of 485 nm and an emission wavelength of
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528 nm.

Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The

antioxidant capacity is expressed as Trolox equivalents (TE).[10][11][12]

Conclusion
The positional isomerism of bromo and methoxy substituents on the benzophenone framework

is expected to have a profound impact on the physicochemical and biological properties of

these compounds. While a direct, comprehensive comparison of (3-Bromophenyl)(4-
methoxyphenyl)methanone with all its positional isomers is not currently available in the

literature, this guide provides a framework for such an analysis. The provided experimental

protocols can be employed to generate the necessary data for a thorough structure-activity

relationship study. Further research is warranted to synthesize these isomers and

systematically evaluate their properties to guide the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. researchgate.net [researchgate.net]

3. cdn-links.lww.com [cdn-links.lww.com]

4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

5. creative-diagnostics.com [creative-diagnostics.com]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://cdn.gbiosciences.com/pdfs/protocol/ORAC_Assay.pdf
https://www.agilent.com/cs/library/applications/determination-of-antioxidant-potential-5994-3310EN-agilent.pdf
https://www.cellbiolabs.com/sites/default/files/STA-345-orac-assay-kit.pdf
https://www.benchchem.com/product/b1273611?utm_src=pdf-body
https://www.benchchem.com/product/b1273611?utm_src=pdf-body
https://www.benchchem.com/product/b1273611?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c9/ob/c9ob02713k/c9ob02713k1.pdf
https://www.researchgate.net/figure/IC50-values-of-selected-bromophenol-derivatives-against-five-human-cancer-cell-lines_tbl1_272081721
https://cdn-links.lww.com/permalink/cm9/a/cm9_2020_10_07_shu_cmj-2020-1489_sdc2.pdf
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://www.creative-diagnostics.com/Erk-Signaling-Pathway.htm
https://www.researchgate.net/figure/Piece-2-The-BCL-2-family-controls-BAK-BAX-activation-and-MOMP-Pro-apoptotic-BCL-2_fig1_271535266
https://www.researchgate.net/figure/Overview-of-the-signaling-pathway-of-apoptosis-The-diagram-illustrates-the-main-proteins_fig1_343296404
https://www.researchgate.net/figure/The-schema-of-the-BCL-2-family-proteins-and-their-regulation-by-signaling-pathways-and_fig2_308390378
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. cdn.gbiosciences.com [cdn.gbiosciences.com]

11. agilent.com [agilent.com]

12. cellbiolabs.com [cellbiolabs.com]

To cite this document: BenchChem. [A Comparative Analysis of (3-Bromophenyl)(4-
methoxyphenyl)methanone and Its Positional Isomers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1273611#comparison-of-3-
bromophenyl-4-methoxyphenyl-methanone-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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